(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol
Overview
Description
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol is a component of the gentamicin complex, which is a group of aminoglycoside antibiotics derived from the bacterium Micromonospora purpurea. Gentamicin is widely used to treat various types of bacterial infections, particularly those caused by gram-negative bacteria. It is known for its effectiveness against severe infections such as sepsis, pneumonia, and urinary tract infections .
Mechanism of Action
Target of Action
Gentamicin A, like other aminoglycosides, primarily targets the 30S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it a key target for antibiotics like Gentamicin A .
Mode of Action
Gentamicin A operates by binding to the 30S ribosomal subunit, which disrupts protein synthesis within the bacterial cell . This disruption occurs because the binding of Gentamicin A interferes with the ribosome’s ability to correctly interpret transfer RNA (tRNA) and messenger RNA (mRNA) interactions . This interference leads to the production of faulty proteins, which ultimately results in the death of the bacterial cell .
Biochemical Pathways
Gentamicin A affects several biochemical pathways within the bacterial cell. It is known to cause oxidative stress conditions and activate the intrinsic pathway of apoptosis . Furthermore, it has been found to inhibit respiration and ATP production, which are vital for the survival of the bacterial cell .
Pharmacokinetics
The pharmacokinetics of Gentamicin A involve its absorption, distribution, metabolism, and excretion (ADME). It is primarily excreted by the kidneys, with an elimination half-life of approximately 2 hours . The volume of distribution of Gentamicin A is around 24% of the body weight, which is comparable to that of inulin .
Result of Action
The primary result of Gentamicin A’s action is the death of the bacterial cell. By disrupting protein synthesis, Gentamicin A causes the production of faulty proteins that are detrimental to the survival of the bacterial cell . Additionally, it can cause inner ear problems and kidney problems in humans, which can include problems with balance and hearing loss .
Action Environment
The efficacy and stability of Gentamicin A can be influenced by various environmental factors. For instance, antibiotics released into the environment at low (sub-inhibitory) concentrations could select for antibiotic resistance that might disseminate to the human microbiome . Therefore, the environment in which Gentamicin A is used can significantly impact its action and effectiveness.
Biochemical Analysis
Biochemical Properties
Gentamicin A works by disrupting the ability of bacteria to make proteins, which typically kills the bacteria . It binds to the 30S subunit of the bacterial ribosome, negatively impacting protein synthesis . The primary mechanism of action is generally accepted to work through ablating the ability of the ribosome to discriminate on proper transfer RNA and messenger RNA interactions .
Cellular Effects
Gentamicin A has been found to accumulate in the renal cortex and induces renal morphological changes . It can cause inner ear problems and kidney problems . The inner ear problems can include problems with balance and hearing loss . These problems may be permanent .
Molecular Mechanism
Gentamicin A is a bactericidal antibiotic that works by binding the 30S subunit of the bacterial ribosome, negatively impacting protein synthesis . It interferes with the initiation complex of peptide formation, induces misreading of mRNA thus producing non-functional protein, and causes break up of polysomes into non-functional monosomes .
Temporal Effects in Laboratory Settings
Gentamicin A is associated with a long postantimicrobial effect in a number of bacteria, principally gram-negative . The effect generally lasts 2–8 hours after exposure and allows for dosing intervals longer than the half-lives of the drugs .
Dosage Effects in Animal Models
In animal models, the dosage of Gentamicin A varies depending on the species. For example, in dogs, the dosage is 10–14 mg/kg, administered intravenously, intramuscularly, or subcutaneously every 24 hours . In cats, the dosage is 5–8 mg/kg, administered the same way . Dosage reduction is required in animals with renal impairment .
Metabolic Pathways
Gentamicin A is involved in several metabolic pathways. For instance, it has been found to upregulate palmitoleate and oleate production in Escherichia coli, promoting gentamicin resistance . Among the significantly altered metabolic pathways in gentamicin-resistant E. coli, the top 6 metabolic pathways with the greatest impact were alanine, aspartate and glutamate metabolism, glycerolipid metabolism, pyruvate metabolism, cysteine and methionine metabolism, butanoate metabolism and pyrimidine metabolism .
Transport and Distribution
Gentamicin A enters cells via passive diffusion through porin channels across the outer membrane, then through oxygen-dependent active transport into the cytoplasm . Active transport is enhanced by cell wall active drugs such as penicillin and vancomycin . Low extracellular fluid pH and anaerobic conditions inhibit transport by reducing the gradient .
Subcellular Localization
Gentamicin A predominantly localizes in the soluble fraction (cytosol) of the cell . It accumulates 2-fold (Gentamicin A) to 8-fold (Gentamicin A nanoparticles) more than gentamicin in phagocytic cells . This high cellular accumulation, especially in the cytosol, results in improved efficacy against both intracellular Staphylococcus aureus and Listeria monocytogenes .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol is typically produced through fermentation processes involving Micromonospora purpurea. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is extracted from the culture broth. The extraction process involves several steps, including filtration, precipitation, and purification .
Industrial Production Methods
In industrial settings, gentamicin is produced on a large scale using bioreactors. The fermentation process is optimized to maximize yield and purity. After fermentation, the gentamicin is extracted and purified using techniques such as ion-exchange chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol undergoes various chemical reactions, including:
Oxidation: Gentamicin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the functional groups in gentamicin, potentially altering its activity.
Substitution: Substitution reactions can occur at the amino groups, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of gentamicin degradation products, while substitution can produce gentamicin derivatives with modified antibacterial activity .
Scientific Research Applications
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study aminoglycoside antibiotics and their interactions with other molecules.
Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Used in clinical research to develop new formulations and delivery methods for treating bacterial infections.
Industry: Applied in the development of antimicrobial coatings and materials
Comparison with Similar Compounds
Similar Compounds
Kanamycin: Another aminoglycoside antibiotic with a similar structure and mechanism of action.
Tobramycin: Similar to gentamicin but with different clinical applications and spectrum of activity.
Uniqueness
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol is unique due to its broad spectrum of activity against both gram-positive and gram-negative bacteria. It is particularly effective against Pseudomonas aeruginosa, a common cause of hospital-acquired infections .
Conclusion
This compound is a vital component of the gentamicin complex, widely used in treating severe bacterial infections. Its preparation involves fermentation and purification processes, and it undergoes various chemical reactions. This compound has numerous scientific research applications and exerts its effects by inhibiting bacterial protein synthesis. Compared to similar compounds, it stands out for its broad-spectrum activity and effectiveness against resistant bacterial strains.
Properties
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4S,5S)-3,5-dihydroxy-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O10/c1-22-10-7(24)4-29-18(13(10)27)32-16-6(20)2-5(19)15(14(16)28)31-17-9(21)12(26)11(25)8(3-23)30-17/h5-18,22-28H,2-4,19-21H2,1H3/t5-,6+,7+,8+,9+,10-,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKVGKXCMYHKSL-QVNYEEQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1[C@@H](CO[C@@H]([C@@H]1O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does gentamicin exert its antibacterial effect?
A1: [, , , ] Gentamicin belongs to the aminoglycoside class of antibiotics and primarily targets bacterial ribosomes. It binds to the 30S ribosomal subunit, interfering with protein synthesis by impairing the accuracy of mRNA translation. This ultimately leads to bacterial cell death.
Q2: Can gentamicin's interaction with ribosomes have unintended consequences?
A2: [] Yes, gentamicin can accumulate in renal cortex lysosomes, potentially leading to functional and structural damage in renal tubules. This accumulation can manifest as nephrotoxicity, a known side effect of gentamicin treatment.
Q3: Does thyroid hormone influence gentamicin's accumulation in renal tubules?
A3: [] Interestingly, research suggests that thyroxine (T4) administration can decrease renal tubular accumulation of gentamicin. This effect might be partially responsible for T4's protective effect against gentamicin-induced nephrotoxicity.
Q4: Does gentamicin directly interact with renal cell membranes?
A4: [] Research indicates that gentamicin, even at subtoxic levels, can interact with anionic phospholipids on the renal cell surface, modifying membrane characteristics. This interaction can lead to membrane aggregation and potentially contribute to its nephrotoxic effects.
Q5: What types of bacteria are typically susceptible to gentamicin?
A5: [, , , ] Gentamicin is effective against a broad spectrum of Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. It also shows activity against some Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium.
Q6: Is gentamicin effective against bacterial biofilms?
A6: [, ] While gentamicin is effective against planktonic bacteria, its efficacy against biofilms can be limited. Biofilms are complex bacterial communities encased in a protective matrix, making them more resistant to antibiotic penetration.
Q7: Are there any bacteria intrinsically resistant to gentamicin?
A7: [] Yes, Bacteroides fragilis group bacteria, particularly those producing beta-lactamases, are generally resistant to gentamicin even when combined with penicillin.
Q8: How does bacterial resistance to gentamicin develop?
A8: [, , ] Resistance to gentamicin can develop through various mechanisms, including enzymatic modification of the antibiotic, mutations in the ribosomal binding site, and reduced permeability of bacterial cell membranes.
Q9: Can bacteria develop cross-resistance to other antibiotics?
A9: [, ] Yes, bacteria resistant to gentamicin may exhibit cross-resistance to other aminoglycosides like kanamycin, tobramycin, and amikacin due to shared resistance mechanisms.
Q10: What strategies are being explored to combat gentamicin resistance?
A10: [] One promising approach is the development of novel drug combinations that exploit collateral sensitivity. For instance, cyclically alternating gentamicin with cefuroxime has shown potential in suppressing the emergence of resistance in E.coli.
Q11: Can gentamicin's efficacy be enhanced by combining it with other antimicrobials?
A11: [, , , ] Yes, synergistic effects have been observed when gentamicin is combined with other antibiotics, particularly against certain bacteria. For example, combining gentamicin with ceftriaxone, ertapenem, or azithromycin shows promise against multidrug-resistant Neisseria gonorrhoeae.
Q12: Does combining gentamicin with other antibiotics always lead to synergy?
A12: [, ] No, the outcome of combining gentamicin with other antimicrobials can vary depending on the bacterial species and the specific antibiotics used. Some combinations might result in indifference or even antagonism.
Q13: Are there specific examples where combining gentamicin with other drugs is beneficial?
A13: [, ] Combining gentamicin with penicillin shows synergistic activity against some Bacteroides melaninogenicus strains. Additionally, combining gentamicin with vancomycin in bone cement has proven effective in preventing prosthetic joint infections caused by staphylococci.
Q14: How does the combination of gentamicin and penicillin exert synergy against Bacteroides melaninogenicus?
A14: [] The synergistic effect likely stems from gentamicin's enhanced transport into the bacterial cell when penicillin is present. Penicillin disrupts the bacterial cell wall, potentially facilitating gentamicin entry and increasing its effectiveness.
Q15: How is gentamicin typically administered?
A15: [, , , ] Gentamicin is poorly absorbed from the gastrointestinal tract and is typically administered intravenously or intramuscularly for systemic infections. It can also be administered topically for skin infections or as eye drops for eye infections.
Q16: Does gentamicin readily cross the blood-brain barrier?
A16: [] Gentamicin has limited penetration into the cerebrospinal fluid, making it less effective for treating meningitis unless administered directly into the cerebrospinal fluid.
Q17: How is gentamicin cleared from the body?
A17: [, , ] Gentamicin is primarily eliminated unchanged by glomerular filtration in the kidneys. This elimination pathway makes patients with pre-existing renal dysfunction more susceptible to gentamicin-induced nephrotoxicity.
Q18: How is gentamicin concentration in serum typically monitored?
A18: [] Various methods are available to measure serum gentamicin levels, including microbiological assays, radioimmunoassay, and fluorescence polarization immunoassay. These methods help clinicians ensure therapeutic drug levels while minimizing the risk of toxicity.
Q19: Are there any specific applications where local administration of gentamicin is preferred?
A19: [, ] Local gentamicin administration, such as its incorporation into bone cement for prosthetic joint infections, can achieve high local drug concentrations while minimizing systemic exposure and potential toxicity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.